ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrate;hydrochloride
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Overview
Description
Ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a benzazepine core, an isopropylamino group, and a carbamate moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzazepine core through a series of cyclization reactions. The isopropylamino group can then be introduced via nucleophilic substitution, followed by the addition of the carbamate moiety through a carbamoylation reaction. The final product is obtained as a hydrate and hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The purification process is also crucial to ensure the final product meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzob
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: It may find applications in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other benzazepine derivatives, carbamates, and isopropylamino-containing molecules.
Uniqueness: The combination of the benzazepine core, isopropylamino group, and carbamate moiety in a single molecule is relatively rare, giving this compound distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3.ClH.H2O/c1-4-28-22(27)24-18-12-11-17-10-9-16-7-5-6-8-19(16)25(20(17)13-18)21(26)14-23-15(2)3;;/h5-8,11-13,15,23H,4,9-10,14H2,1-3H3,(H,24,27);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZDXXFKPBNLLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNC(C)C)C=C1.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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